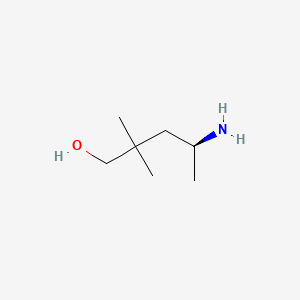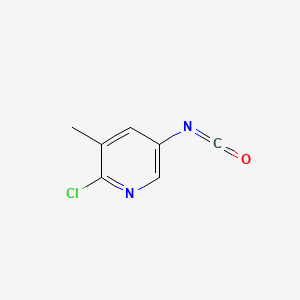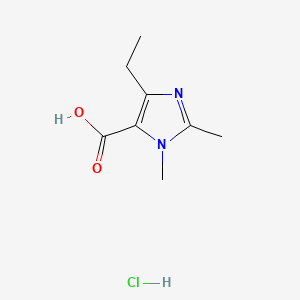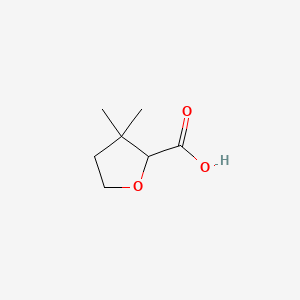
(4S)-4-amino-2,2-dimethylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-amino-2,2-dimethylpentan-1-ol, also known as (4S)-2-amino-4-methylpentan-1-ol, is an amino alcohol commonly used as a precursor in the synthesis of various pharmaceuticals and other compounds. It is a chiral compound, meaning it has two enantiomers, and is used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
(4S)-4-amino-2,2-dimethylpentan-1-ol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the anticonvulsant drug topiramate, and in the synthesis of other compounds, such as the amino acid L-alanine. It has also been used in the synthesis of a variety of other compounds, such as chiral amines and chiral alcohols.
Wirkmechanismus
The mechanism of action of (4S)-4-amino-2,2-dimethylpentan-1-ol is not well understood. However, it is believed to act as a chiral catalyst in the synthesis of various compounds, including pharmaceuticals and other compounds. It is believed to catalyze the formation of a new chiral center in the substrate, allowing for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S)-4-amino-2,2-dimethylpentan-1-ol are not well understood. However, it is believed to act as a chiral catalyst in the synthesis of various compounds, including pharmaceuticals and other compounds. It is not known to have any direct effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4S)-4-amino-2,2-dimethylpentan-1-ol in lab experiments is its ability to act as a chiral catalyst, allowing for the synthesis of a variety of compounds. However, it is important to note that this compound is not very soluble in water, and therefore, it is not suitable for use in aqueous solutions. Additionally, it is important to be aware that this compound is not very stable, and can decompose when exposed to heat or light.
Zukünftige Richtungen
The future of (4S)-4-amino-2,2-dimethylpentan-1-ol is promising. Further research is needed to better understand its mechanism of action and to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to investigate the potential of (4S)-4-amino-2,2-dimethylpentan-1-ol as a chiral catalyst, and to explore its potential in the synthesis of other compounds. Finally, further research is needed to explore the potential of (4S)-4-amino-2,2-dimethylpentan-1-ol as a therapeutic agent, and to explore its potential in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of (4S)-4-amino-2,2-dimethylpentan-1-ol is typically accomplished through the reaction of (4S)-2-amino-4-methylpentan-1-ol with a Grignard reagent. This reaction produces a chiral product, which can be separated into its two enantiomers. The reaction is typically carried out at room temperature, and the product can be isolated using column chromatography.
Eigenschaften
IUPAC Name |
(4S)-4-amino-2,2-dimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXNVIHMWCHEB-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-amino-2,2-dimethylpentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)